molecular formula C9H14O2 B8804209 3-Cyclohexylprop-2-enoic acid

3-Cyclohexylprop-2-enoic acid

Cat. No. B8804209
M. Wt: 154.21 g/mol
InChI Key: GYEYFOYXHNRMGO-UHFFFAOYSA-N
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Description

3-Cyclohexylprop-2-enoic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclohexylprop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexylprop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Cyclohexylprop-2-enoic acid

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-cyclohexylprop-2-enoic acid

InChI

InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11)

InChI Key

GYEYFOYXHNRMGO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.34 g (32.1 mmol) of malonic acid are dissolved in pyridine (10 ml), after the weakly exothermic reaction has subsided 3.0 g (26.7 mmol) of cyclohexanecarbaldehyde and 0.23 g (2.7 mmol) of piperidine are added, and the reaction mixture is heated to reflux for 4 h. The cooled reaction solution is added to a mixture of ice and concentrated hydrochloric acid, the aqueous phase is extracted three times with diethyl ether, the combined organic phases are dried over sodium sulfate, filtered, and the solvent is removed in vacuo. 4.42 g of product are obtained, which is reacted further without purification.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.23 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of malonic acid (30 g, 0.29 mol), cyclohexanecarbaldehyde (17.3 mL, 0.14 mol), and piperidine (2.9 mL, 0.029 mol) in pyridine (90 mL) was stirred at 70° C. for 18 h. The resulting mixture was cooled to room temperature and then treated with water (200 mL). The resulting solution was acidified to pH 2 with 1N HCl and extracted thrice with ethyl acetate (100 mL). The ethyl acetate extracts were pooled, washed successively with water and brine, then dried over sodium sulfate, filtered and concentrated to yield 3-cyclohexyl-acrylic acid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

to a solution of 3-Cyclohexyl-acrylic acid ethyl ester (7.00 g, 38.4 mmol) in dioxane (200 mL) was added lithium hydroxide (4.03 g, 96.1 mmol) dissolved-in-water (70 mL). Because LiOH fell out methanol (170 mL) was added to the reaction. After 4 hours at 70° C. ¾ of the solvent was removed in vacuo. 2 N HCl was added until the pH reached 3. The mixture was treated with ammonium chloride (150 mL) saturated solution. The product was extracted with dichloromethane (200 mL×3). The combined organic phases were washed with saturated sodium solution (50 mL) and dried with magnesium sulfate. After filtration the solvent was removed in vacuo. The liquid was left at room temperature for 48 hours for crystallization to occur. The colourless crystalline product (2.01 g, 13.1 mmol) was obtained in 34% yield. 1H NMR (300 MHz, [D6-DMSO]: δ=1.01-1.37 (m, 5H, cyclohexyl-CH2), 1.55-1.79 (m, 5H, cyclohexyl-CH2), 2.06-2.21 (m, 1H, cyclohexyl-CH); 5.69 (dd, J=15.7 Hz and J=1.5 Hz, 1H, C═C—H), 6.76 (dd, J=15.7 Hz and J=6.8 Hz, 1H, C═C—H), 12.01 (broad s, 1H, OH). 13C NMR (75 MHz, [D6-DMSO]: δ=25.1, 25.4, 31.1 (cyclohexyl-CH2), 39.4 (cyclohexyl-CH), 119.5 and 153.4 (C═C) 167.3 (COON). MS: m/z calcd for (C9H14O2) [M+H]+ 155; found 155.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
in-water
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Four
Yield
34%

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